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molecular formula C9H8N2O3S B8421713 3-ETHYL-6-NITRO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE

3-ETHYL-6-NITRO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE

Cat. No. B8421713
M. Wt: 224.24 g/mol
InChI Key: IXECKIKGIGZUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141588B2

Procedure details

A solution of 6-nitro-2-benzothiazolinone (2.5 g, 12.7 mmol) in anhydrous N,N-dimethylformamide (25 mL) under N2 is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (2.48 mL, 16.6 mmol) dropwise followed by iodoethane (1.22 mL, 15.3 mmol). Following a slight exotherm, the reaction mixture is stirred at ambient temperature for 21 h, diluted with water (20 mL) and filtered to give the title compound, mp 200–203° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[NH:8][C:9](=[O:11])[S:10][C:6]=2[CH:5]=1)([O-:3])=[O:2].N12CCCN=C1CCC[CH2:16][CH2:15]2.ICC>CN(C)C=O.O>[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2[N:8]([CH2:15][CH3:16])[C:9](=[O:11])[S:10][C:6]=2[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(NC(S2)=O)C=C1
Name
Quantity
2.48 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.22 mL
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at ambient temperature for 21 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(N(C(S2)=O)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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